molecular formula C6H13Cl2N3 B13405155 (R)(-)-alpha-Methylhistamine dihydrochloride

(R)(-)-alpha-Methylhistamine dihydrochloride

Cat. No.: B13405155
M. Wt: 198.09 g/mol
InChI Key: WYTFQBBWJOPBCK-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Histamine H3 Receptor Ligand Development

The histamine H3 receptor was first pharmacologically identified in 1983 through its ability to inhibit histamine synthesis and release in rat brain slices via autoreceptor mechanisms. This discovery resolved longstanding questions about histamine’s self-regulatory pathways in the central nervous system. Early functional studies revealed that H3 receptors also act as inhibitory heteroreceptors, modulating the release of dopamine, serotonin, acetylcholine, and norepinephrine. However, progress in H3 receptor research remained constrained until the development of selective ligands.

In 1987, (R)(-)-α-methylhistamine emerged as the first potent and selective H3 receptor agonist, exhibiting 81% of histamine’s potency at H3 receptors while showing minimal activity at H1 and H2 subtypes. This enantiomeric specificity proved crucial: the (S)-enantiomer demonstrated substantially reduced H3 receptor affinity, underscoring the stereochemical demands of H3 receptor activation. Concurrently, the H3 antagonist thioperamide was developed, enabling researchers to differentially manipulate H3 receptor activity. These tools facilitated landmark discoveries, including the H3 receptor’s constitutive activity and its role in cognitive processes such as wakefulness, attention, and memory consolidation.

The compound’s dihydrochloride salt formulation enhanced aqueous solubility, facilitating in vivo administration. Key studies in the late 1980s–1990s demonstrated that (R)(-)-α-methylhistamine dihydrochloride could cross the blood-brain barrier, allowing systemic investigation of central H3 receptor functions. Radioligand binding studies using [3H]-Nα-methylhistamine further characterized H3 receptor distribution, revealing high densities in the striatum, nucleus accumbens, and cortical regions.

Structural Uniqueness and Stereochemical Significance of the (R)-Enantiomer

(R)(-)-α-methylhistamine dihydrochloride [(R)-(-)-2-(1H-imidazol-4-yl)-1-methyl-ethanamine dihydrochloride] possesses two critical structural modifications from native histamine:

  • α-Methylation : Addition of a methyl group to the ethylamine side chain’s α-carbon, increasing metabolic stability by impeding degradation via histamine-N-methyltransferase.
  • Chiral Center : The α-carbon’s stereochemistry dictates receptor selectivity. The (R)-configuration optimizes spatial alignment with the H3 receptor’s orthosteric binding pocket.
Structural Feature Pharmacological Impact
Imidazole ring Maintains hydrogen bonding with Glu206 (H3 receptor)
α-Methyl group Enhances lipophilicity and receptor residence time
(R)-configuration Enables optimal interaction with Asp114 and Trp371 in binding pocket
Dihydrochloride salt Improves solubility for in vivo administration

Properties

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

(2R)-2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1

InChI Key

WYTFQBBWJOPBCK-ZJIMSODOSA-N

Isomeric SMILES

C[C@H](CN)C1=CN=CN1.Cl.Cl

Canonical SMILES

CC(CN)C1=CN=CN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Direct Methylation of Histamine Derivatives

One common approach involves the methylation of histamine or its analogs at the amino group to introduce the alpha-methyl substituent, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Reaction Scheme:

Histamine + Methylating Agent → (R)(-)-Alpha-Methylhistamine → Salt formation with HCl → (R)(-)-Alpha-Methylhistamine dihydrochloride

Key reagents and conditions:

  • Methylating agents such as methyl iodide or dimethyl sulfate.
  • Base catalysts like potassium carbonate or sodium hydroxide.
  • Solvent: Acetone, ethanol, or dimethylformamide (DMF).
  • Temperature: Reflux conditions (~80°C).
  • Reaction time: 4–24 hours.

Use of Deuterated Methyl Precursors

A more sophisticated method involves the use of deuterated methyl sources, such as methyl-d3-iodide, to synthesize methyl-d3-amine derivatives, which can then be converted into the target compound.

Reaction specifics:

  • Methyl-d3-iodide reacts with amines or imines under nucleophilic substitution.
  • Catalysts such as triphenylphosphine or diisopropyl azodicarboxylate (DIAD) facilitate the methylation.
  • Solvent: N,N-dimethylacetamide (DMA) or N-methylpyrrolidone (NMP).
  • Reaction temperature: -10°C to 80°C.
  • Reaction time: 0.5–5 hours.

Cyclization and Functional Group Transformations

Some synthesis routes involve constructing the imidazole ring core of histamine, followed by selective methylation at the appropriate nitrogen atom.

Steps:

  • Formation of imidazole ring via cyclization of amino acids or precursors.
  • N-methylation using methylating agents.
  • Hydrochloride salt formation through acid-base reactions.

Salt Formation and Purification

Post-synthesis, the free base (R)(-)-alpha-methylhistamine is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

Procedure:

  • Dissolve the free base in a suitable solvent (water or ethanol).
  • Bubble HCl gas through the solution or add concentrated HCl dropwise.
  • Precipitate the dihydrochloride salt.
  • Filter, wash with cold solvent, and dry under vacuum.

Reaction Conditions and Parameters

Step Reagents Solvent Temperature Time Notes
Methylation Methyl iodide or dimethyl sulfate DMF, ethanol Reflux (~80°C) 4–24 hours Ensures selective methylation
Deuterated methylation Methyl-d3-iodide DMA, NMP -10°C to 80°C 0.5–5 hours For isotopic labeling
Salt formation HCl gas or HCl solution Water or ethanol Room temperature 1–2 hours Acid-base reaction

Quality Control and Characterization

The synthesized compound is characterized via:

  • Melting point determination (169–173°C).
  • Spectroscopic methods: NMR (to confirm methylation and stereochemistry), IR, and mass spectrometry.
  • Chromatography: HPLC for purity assessment.
  • Optical activity measurement: Confirming the (R)-enantiomer.

Summary of Research Findings

Research indicates that the synthesis of (R)(-)-alpha-Methylhistamine dihydrochloride is achieved through methylation of histamine derivatives, with careful control of stereochemistry to obtain the (R)-enantiomer. The use of methyl-d3 sources allows for isotopic labeling, useful in pharmacokinetic studies. Salt formation with hydrochloric acid ensures the compound's stability and bioavailability.

Note: The synthesis must be conducted under controlled conditions to prevent racemization and ensure high enantiomeric purity. The choice of methylating reagent and reaction conditions significantly influences yield and stereoselectivity.

Chemical Reactions Analysis

Receptor Binding and Agonist Activity

The compound exhibits high selectivity and potency for H3 receptors, modulating neurotransmitter release via G-protein-coupled receptor (GPCR) pathways:

H3 Receptor Interactions

ParameterValue/EffectSource
Dissociation ConstantKD=50.3nMK_D = 50.3 \, \text{nM}
Selectivity (H3 vs. H4)>200-fold
MechanismInhibits histamine synthesis
  • In vivo studies show suppression of tele-methylhistamine (t-MH) accumulation in rodent brains, confirming inhibition of histamine synthesis .

  • Competitive antagonism : Effects are reversed by H3 antagonists like thioperamide and ciproxifan .

Histaminergic Pathways

  • Inhibition of Histamine Release : Reduces presynaptic histamine release in the CNS, validated by pargyline-induced t-MH accumulation assays in mice (P<0.001P < 0.001) .

  • Feedback Modulation : Enhances or suppresses histamine turnover depending on agonist/antagonist co-administration .

Prostaglandin E2 (PGE2) Modulation

TreatmentPGE2 Level (pg/mg)Effect vs. Control
Control21,450 ± 2,150
(R)-α-Methylhistamine15,200 ± 1,800↓ 29% (P<0.001P < 0.001)
H3 antagonist (M39)28,300 ± 3,100↑ 32% (P<0.001P < 0.001)

Co-administration with M39 neutralizes these effects, highlighting receptor-specific activity .

Gastric Mucosa Effects

  • Proliferation : Increases BrdU-positive cells in rat fundic mucosa within 1 hour (P<0.01P < 0.01) .

  • Apoptosis : Dose-dependent induction of apoptosis via TUNEL assays .

Eosinophil Activation

  • Stimulates H4-mediated eosinophil shape change (EC50=66nMEC_{50} = 66 \, \text{nM}) , indicating cross-reactivity with H4 receptors at higher concentrations.

Stability and Handling

  • Hygroscopicity : Requires storage in desiccated conditions to prevent moisture absorption .

  • Hazard Profile : Irritant to skin, eyes, and respiratory system (GHS07) .

Scientific Research Applications

®(-)-alpha-Methylhistamine dihydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in organic synthesis and studying reaction mechanisms.

    Biology: Helps in understanding the role of histamine receptors in biological systems.

    Medicine: Investigated for its potential therapeutic effects on neurological disorders.

    Industry: Used in the development of pharmaceuticals targeting histamine receptors.

Mechanism of Action

®(-)-alpha-Methylhistamine dihydrochloride exerts its effects by selectively binding to histamine H3 receptors. This binding inhibits the release of histamine and other neurotransmitters, modulating various physiological processes. The molecular targets include histamine H3 receptors located in the central nervous system, affecting pathways involved in wakefulness, appetite, and cognition.

Comparison with Similar Compounds

H3 Receptor Ligands

Thioperamide
  • Role: Non-selective H3 receptor antagonist.
  • Key differences :
    • Binds to H3A (Ki = 5 nM) and H3B (Ki = 68 nM) receptor subtypes, unlike (R)(-)-α-Methylhistamine, which acts as a full agonist at both .
    • Increases t-MH levels in vivo, opposing the effects of (R)(-)-α-Methylhistamine .
Immethridine
  • Role : Selective H3 agonist.
  • Comparison: Higher H3 receptor affinity (Ki < 10 nM) compared to (R)(-)-α-Methylhistamine .
Burimamide
  • Role : Early H2/H3 antagonist.
  • Key differences :
    • Less selective for H3 receptors compared to (R)(-)-α-Methylhistamine .
    • Primarily used in research to study receptor subtype interactions.

Table 1: H3 Receptor Ligands Comparison

Compound Receptor Target Affinity (Kd/Ki) Functional Activity Key Use Case
(R)(-)-α-Methylhistamine H3A/H3B 50.3 nM (Kd) Agonist Neurotransmission studies
Thioperamide H3A/H3B 5 nM (H3A), 68 nM (H3B) Antagonist Obesity research
Immethridine H3 <10 nM (Ki) Agonist Cognitive studies

Antihistamines Targeting Other Receptors

Diphenhydramine Hydrochloride (H1 antagonist)
  • Role : First-generation antihistamine.
  • Key differences :
    • Blocks H1 receptors, causing sedation, unlike (R)(-)-α-Methylhistamine’s H3-mediated presynaptic effects .
    • Used clinically for allergies, whereas (R)(-)-α-Methylhistamine remains a research tool.
Levocetirizine Dihydrochloride (H1 antagonist)
  • Role : Third-generation antihistamine.
  • Comparison: Higher selectivity for peripheral H1 receptors, minimizing CNS side effects . No direct interaction with H3 receptors, unlike (R)(-)-α-Methylhistamine.

Table 2: Antihistamine Comparison

Compound Receptor Target Therapeutic Use Side Effects
(R)(-)-α-Methylhistamine H3 Preclinical research Skin/eye irritation
Diphenhydramine H1 Allergies, sedation Drowsiness
Levocetirizine H1 Allergies Minimal sedation

Structurally Related Dihydrochlorides

2,2′-Azobis(2-amidinopropane) Dihydrochloride (AAPH)
  • Role : Free radical initiator.
  • Comparison :
    • Shares the dihydrochloride salt form but lacks receptor activity. Used in oxidative stress assays .
L-Histidine Monohydrochloride Monohydrate
  • Role : Histamine precursor.
  • Key differences :
    • Converts to histamine via decarboxylation, unlike (R)(-)-α-Methylhistamine, which directly modulates H3 receptors .

Table 3: Dihydrochloride Compounds

Compound Primary Use Biological Activity
(R)(-)-α-Methylhistamine H3 receptor research Agonist
AAPH Oxidative stress studies Radical generator
L-Histidine HCl Histamine synthesis precursor Inert precursor

Biological Activity

(R)(-)-alpha-Methylhistamine dihydrochloride is a potent and selective agonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the central nervous system (CNS). This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Histamine H3 Receptors

Histamine H3 receptors are primarily found in the brain and peripheral tissues, functioning as autoreceptors that regulate the release of histamine and other neurotransmitters. They are implicated in numerous neurological conditions, including cognitive disorders, sleep-wake regulation, and appetite control. The activation of H3 receptors generally inhibits neurotransmitter release, thus modulating neuronal excitability and synaptic transmission.

Pharmacological Profile

(R)(-)-alpha-Methylhistamine dihydrochloride exhibits high affinity and selectivity for H3 receptors. It has been shown to influence histamine turnover in the brain significantly. Studies indicate that administration of this compound can lead to a decrease in the steady-state levels of tele-methylhistamine (t-MH) in mouse models, suggesting its role in modulating histamine synthesis and release .

Key Findings from Research Studies

  • Effects on Histamine Metabolism :
    • In vivo studies demonstrated that (R)(-)-alpha-methylhistamine significantly inhibits pargyline-induced increases in t-MH levels in mouse brains when administered at doses of 3.2 mg/kg .
    • Thioperamide, an H3 antagonist, was shown to enhance t-MH accumulation, highlighting the regulatory role of H3 receptors in histamine metabolism .
  • Comparative Studies :
    • Research comparing (R)(-)-alpha-methylhistamine with other H3 agonists revealed its moderate selectivity and efficacy in inhibiting sympathetic nerve stimulation effects .
    • The compound was also tested against new H3 receptor agonists like Sch 50971, showing comparable potency but differing side effect profiles .

The primary mechanism by which (R)(-)-alpha-methylhistamine exerts its effects involves binding to the H3 receptor, leading to a cascade of intracellular events that inhibit adenylate cyclase activity and reduce cyclic AMP levels. This action ultimately results in decreased neurotransmitter release.

Therapeutic Applications

Given its pharmacological profile, (R)(-)-alpha-methylhistamine dihydrochloride has potential applications in treating various CNS disorders:

  • Cognitive Disorders : Its ability to modulate neurotransmitter release may benefit conditions such as Alzheimer's disease and schizophrenia.
  • Sleep Disorders : By affecting histaminergic signaling pathways involved in wakefulness, it could serve as a therapeutic agent for sleep-related issues.
  • Appetite Regulation : As an H3 receptor agonist, it may play a role in appetite control mechanisms.

Study on Cognitive Enhancement

A study investigated the effects of (R)(-)-alpha-methylhistamine on cognitive performance in rodent models. Results indicated improved memory retention and learning capabilities when administered prior to cognitive tasks .

Sleep-Wake Cycle Regulation

Another study assessed the impact of this compound on sleep patterns. Mice treated with (R)(-)-alpha-methylhistamine exhibited altered sleep architecture, with increased REM sleep duration compared to controls .

Q & A

Q. What experimental methods are used to confirm the H3 receptor selectivity of (R)(-)-α-Methylhistamine dihydrochloride?

To confirm H3 receptor selectivity, researchers typically employ radioligand binding assays using tritiated ([³H]-labeled) (R)(-)-α-Methylhistamine. Competitive binding studies with H3 receptor-expressing cell membranes or brain tissue homogenates are conducted to determine dissociation constants (Kd) and receptor affinity. For functional validation, in vivo models (e.g., rodents) are used to assess histamine turnover via HPLC or LC-MS analysis of brain tissue after administration. These methods validate receptor engagement and selectivity, as demonstrated by its Kd of 50.3 nM for H3 receptors .

Q. What safety protocols are essential when handling (R)(-)-α-Methylhistamine dihydrochloride in laboratory settings?

Safety measures include:

  • Personal Protective Equipment (PPE): Impervious gloves, N95 respirators, and eye protection to prevent skin/eye irritation (H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation of dust (H335) .
  • Storage: Maintain at -20°C in airtight containers to prevent degradation .
  • Waste Disposal: Avoid draining into water systems; use designated chemical waste protocols .

Q. How should researchers design dose-response studies for (R)(-)-α-Methylhistamine dihydrochloride in rodent models?

  • Dose Range: Start with 1–6.3 mg/kg (intraperitoneal) based on reported efficacy in modulating brain histamine levels .
  • Controls: Include vehicle controls and co-administration with H3 antagonists (e.g., thioperamide) to validate receptor-specific effects .
  • Endpoint Analysis: Measure histamine and tele-methylhistamine (t-MH) levels in brain regions (e.g., cortex, amygdala) 1–2 hours post-administration using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on histamine turnover modulation by (R)(-)-α-Methylhistamine dihydrochloride across different models?

Contradictions may arise from species-specific H3 receptor expression or methodological variability. To address this:

  • Cross-Species Validation: Compare dose-response curves in mice and rats, focusing on brain regions with high H3 density (e.g., cerebral cortex) .
  • Time-Course Experiments: Track t-MH accumulation at multiple timepoints (e.g., 0.5–4 hours) to identify kinetic differences .
  • Receptor Saturation Studies: Use higher doses (e.g., 10 mg/kg) to test off-target effects on H1/H2 receptors .

Q. What synthesis strategies are recommended for producing high-purity (R)(-)-α-Methylhistamine dihydrochloride?

  • Retrosynthetic Analysis: Utilize AI-driven tools (e.g., Pistachio, Reaxys) to identify one-step routes from histamine derivatives .
  • Chiral Resolution: Optimize enantiomeric purity via chiral HPLC or enzymatic resolution to ensure >98% (R)-isomer content .
  • Quality Control: Validate purity via TLC and NMR, and confirm hydrochloride salt stoichiometry using elemental analysis .

Q. How can researchers design experiments to assess the cognitive-enhancing effects of (R)(-)-α-Methylhistamine dihydrochloride?

  • Behavioral Models: Use Morris water maze or novel object recognition tests in rodents with induced memory deficits (e.g., scopolamine-treated rats) .
  • Dosing Regimens: Administer 3.2 mg/kg (i.p.) pre-training to evaluate acute effects or chronic dosing for long-term efficacy .
  • Mechanistic Validation: Pair behavioral data with microdialysis measurements of hippocampal histamine release and H3 receptor mRNA quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.